molecular formula C27H26F3NO4 B2531146 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone CAS No. 681154-28-9

1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Cat. No.: B2531146
CAS No.: 681154-28-9
M. Wt: 485.503
InChI Key: CBIZZXUWDSKTKU-UHFFFAOYSA-N
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Description

The compound 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone (CAS: 681154-28-9) is a structurally complex molecule with a molecular formula of C27H26F3NO4 and a molecular weight of 485.5 g/mol . Its core structure consists of a 3,4-dihydroisoquinoline scaffold substituted with:

  • A (3-(trifluoromethyl)phenoxy)methyl moiety at position 1, contributing hydrophobicity and metabolic stability due to the trifluoromethyl group.
  • A 2-phenylethanone group at position 2, introducing a ketone functionality that may influence polarity and receptor binding.

The Smiles notation (COc1cc2c(cc1OC)C(COc1cccc(C(F)(F)F)c1)N(C(=O)Cc1ccccc1)CC2) further clarifies its stereoelectronic profile.

Properties

IUPAC Name

1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3NO4/c1-33-24-14-19-11-12-31(26(32)13-18-7-4-3-5-8-18)23(22(19)16-25(24)34-2)17-35-21-10-6-9-20(15-21)27(28,29)30/h3-10,14-16,23H,11-13,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIZZXUWDSKTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone, also known by its IUPAC name, exhibits interesting biological activities due to its unique molecular structure. This compound is characterized by a tetrahydroisoquinoline core with various substituents that may influence its pharmacological properties.

  • Molecular Formula : C19H20F3NO3
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 865546-41-4
  • Physical Form : Solid
  • Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and potential receptor interaction. The compound may exert its effects through:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : Modulating the activity of neurotransmitter receptors or other cellular receptors.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that isoquinoline derivatives can possess anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth in various cancer models.

Antimicrobial Activity

The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth and may be effective against resistant strains.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Case Studies and Research Findings

Several studies have focused on related compounds and their biological activities:

  • Anticancer Studies :
    • In vitro studies demonstrated that tetrahydroisoquinoline derivatives can induce apoptosis in human cancer cell lines through caspase activation pathways .
    • A specific derivative showed significant inhibition of cell proliferation in breast cancer models.
  • Antimicrobial Evaluation :
    • A series of trifluoromethyl-substituted phenols were tested against various bacterial strains, showing promising results in inhibiting growth .
    • The compound's mechanism was linked to disruption of bacterial cell wall synthesis.
  • Neuroprotective Mechanisms :
    • Research indicated that isoquinoline derivatives could prevent neuronal death induced by oxidative stress in vitro .
    • Animal models demonstrated improved cognitive function following treatment with similar compounds.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of resistant bacteria
NeuroprotectiveReduces oxidative stress in neurons

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly in the context of neuropharmacology and cancer treatment.

Neuropharmacology

Research indicates that derivatives of tetrahydroisoquinoline compounds can act as modulators of neurotransmitter receptors. For instance, the trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with central nervous system targets. Studies have shown that such compounds can act as positive allosteric modulators for dopamine receptors, which are crucial in the treatment of various neurological disorders .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of tetrahydroisoquinoline derivatives. For example, related compounds have demonstrated effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of signaling pathways associated with cell survival and growth .

Case Study 1: Modulation of Dopamine Receptors

A study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological characterization of similar compounds as positive allosteric modulators for dopamine D1 receptors. The findings suggested that structural modifications, such as those present in 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone, could enhance receptor selectivity and efficacy .

Case Study 2: Anticancer Mechanisms

In another research article focusing on isoquinoline derivatives, the compound's ability to inhibit tumor growth was assessed. The study revealed that these derivatives could significantly reduce cell viability in breast cancer models through mechanisms involving oxidative stress and apoptosis induction .

Summary Table of Applications

Application AreaDescriptionReferences
NeuropharmacologyModulation of dopamine receptors; potential treatment for neurological disorders
Anticancer ActivityInduction of apoptosis in cancer cells; inhibition of cell proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / CAS Key Structural Features Molecular Weight Notable Properties/Applications Reference
Target Compound (681154-28-9) 6,7-Dimethoxy-isoquinoline; (3-CF3-phenoxy)methyl; 2-phenylethanone 485.5 High hydrophobicity (CF3 group); ketone polarity
(6,7-Dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (90) 3-Methoxyphenoxy instead of 3-CF3-phenoxy; phenylmethanone (no CH2 linker to ketone) ~460 (estimated) Reduced metabolic stability vs. CF3 analogue
Almorexant (871224-64-5) Dihydroisoquinoline core; phenethyl-CF3 substituent; N-methylacetamide (not ketone) 512.56 Orexin receptor antagonist; amide H-bonding
1-[5-(Diphenylmethyl)-2,3,4-trihydroxyphenyl]-2-phenylethanone (95832-50-1) Trihydroxy-phenyl; diphenylmethyl substituent; ethanone group 408.50 High polarity (hydroxy groups); lower logP
1-(1-((4-Fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone 4-Fluorophenoxy; naphthalene-ethanone (larger aromatic system) ~495 (estimated) Enhanced π-π interactions; higher lipophilicity

Key Research Findings and Comparative Analysis

Impact of Trifluoromethyl vs. Methoxy/Chloro Substituents The 3-(trifluoromethyl)phenoxy group in the target compound enhances hydrophobicity and metabolic stability compared to compounds with 3-methoxyphenoxy (e.g., compound 90) or 3-chlorophenyl (e.g., compound 91) groups . The CF3 group’s electron-withdrawing nature may also reduce oxidative degradation, a common issue with methoxy or chloro substituents.

Ketone Functionality: Ethanone vs. Methanone The 2-phenylethanone group in the target compound introduces a CH2 spacer between the isoquinoline core and the ketone, increasing conformational flexibility compared to phenylmethanone derivatives (e.g., compound 90). This spacer may improve binding to hydrophobic pockets in biological targets while maintaining moderate polarity .

Comparison with Almorexant Almorexant shares the dihydroisoquinoline core but replaces the phenoxy-methyl-CF3 group with a 4-(trifluoromethyl)phenethyl chain and substitutes the ethanone with an N-methylacetamide.

Conversely, hydroxyacetophenones with diphenylmethyl or trihydroxy groups () are more polar, favoring aqueous solubility but limiting membrane permeability .

Q & A

Q. Optimization Strategies :

  • Catalysts : Palladium or copper salts enhance coupling reactions (e.g., for aryl substitutions) .
  • Solvents : Ethanol or dimethylformamide (DMF) under reflux improves yield .
  • Purification : Silica gel chromatography is standard for isolating stereoisomeric mixtures .

Q. Table 1: Synthesis Parameters from Analogous Compounds

StepReagents/ConditionsYieldReference
AcylationBenzoyl chloride, K₂CO₃, DMF, 60°C60-67%
Etherification3-(Trifluoromethyl)phenol, NaH, THF, 0°C→RT~50%
Chiral ResolutionChiral HPLC with amylose-based columnsN/A

Advanced: How can enantioselective synthesis be achieved, given the compound’s stereoisomerism?

Answer:
The compound contains stereogenic centers due to the dihydroisoquinoline core and substituents. Key approaches include:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to control stereochemistry during acylation .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to induce enantioselectivity .
  • Post-Synthesis Resolution : Chiral HPLC or enzymatic resolution to separate diastereomers .

Note : NMR and circular dichroism (CD) are critical for confirming enantiomeric purity .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~120-125 ppm in ¹³C), and dihydroisoquinoline aromatic protons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .

Advanced: How should researchers address contradictory bioactivity data in literature for structural analogs?

Answer:
Discrepancies often arise from:

  • Substituent Effects : The 3-(trifluoromethyl)phenoxy group enhances metabolic stability but may reduce solubility, affecting assay outcomes .
  • Assay Conditions : Variations in cell lines (e.g., CHO-K1 vs. neuronal cells) or incubation times can alter IC₅₀ values .

Q. Methodological Mitigation :

  • Control Experiments : Compare activity under standardized conditions (e.g., pH 7.4, 37°C).
  • SAR Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .

Advanced: What strategies improve in vivo metabolic stability for this compound?

Answer:

  • Deuterium Incorporation : Replace labile hydrogen atoms (e.g., at benzylic positions) to slow oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., phenoxy) with ester linkers for gradual release .
  • Analytical Methods : Use LC-MS/MS to track metabolites in plasma and identify degradation hotspots .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How can computational methods aid in studying its receptor-binding mechanisms?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with targets (e.g., NMDA receptors) to identify key binding residues .
  • Docking Studies : Use Schrödinger Suite or AutoDock to predict affinity for trifluoromethyl-substituted analogs .
  • Free Energy Perturbation (FEP) : Quantify the impact of methoxy vs. ethoxy substitutions on binding energy .

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